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Cat. No.: B2600915 Get Quote

An In-Depth Technical Guide to the Multi-Kinase Inhibitor GNF-7

Introduction
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant

efficacy in various preclinical models of cancer. Initially developed as a Type-II inhibitor

targeting the Bcr-Abl fusion protein, including the drug-resistant T315I "gatekeeper" mutant, its

activity profile has since expanded considerably.[1][2][3] Subsequent research has revealed

GNF-7's potent inhibitory effects against other key signaling kinases, establishing it as a

promising therapeutic agent for hematologic malignancies and solid tumors. This document

provides a comprehensive overview of GNF-7, detailing its chemical properties, mechanism of

action, pharmacological data, and the experimental methodologies used in its characterization.

Chemical and Physical Properties
GNF-7, chemically named N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-

oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a

complex heterocyclic molecule.[2] Its key physicochemical properties are summarized below.
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Property Value Reference

Chemical Formula C₂₈H₂₄F₃N₇O₂ [1][2]

Molecular Weight 547.53 g/mol [1][2]

CAS Number 839706-07-9 [1][2]

Appearance Powder [1]

Purity ≥98% [2]

Solubility Soluble to 50 mM in DMSO [2]

Storage Store at -20°C [2]

alt text

Figure 1: Chemical Structure of GNF-7.[4]

Mechanism of Action and Signaling Pathways
GNF-7 is a multi-targeted kinase inhibitor, and its therapeutic effects are derived from the

simultaneous suppression of several oncogenic signaling pathways.

Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)
GNF-7 was originally characterized as a potent, Type-II inhibitor of the Bcr-Abl kinase. Unlike

Type-I inhibitors, which bind to the active conformation of the kinase, GNF-7 binds to the

inactive "DFG-out" conformation. This mechanism allows it to effectively inhibit not only the

wild-type Bcr-Abl but also a range of clinically relevant mutants that confer resistance to other

therapies, most notably the T315I mutant.[1][2]

Dual Inhibition of ACK1 and GCK in NRAS-Mutant
Leukemia
In acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL) driven by

NRAS mutations, GNF-7 exerts its potent anti-proliferative effects through the combined

inhibition of Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[5][6] This
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dual inhibition leads to the suppression of the pro-survival AKT/mTOR signaling pathway,

ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent cancer cells.[2][5][6]
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Caption: GNF-7 mechanism in NRAS-mutant leukemia.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia
(AML)
GNF-7 has also been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3),

particularly in AML with internal tandem duplication (FLT3-ITD) mutations.[7] It directly binds to

the FLT3 protein, blocking its autophosphorylation and the subsequent activation of

downstream pro-growth and survival pathways, including STAT5, PI3K/AKT, and MAPK/ERK.

GNF-7 demonstrates efficacy against FLT3-ITD mutants that are resistant to other inhibitors

like quizartinib.[7]
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Caption: GNF-7 inhibition of the FLT3-ITD signaling cascade.
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A high-throughput screen identified GNF-7 as being synthetically lethal in Ewing Sarcoma cells

deficient in Topoisomerase 1 (TOP1), a mechanism of resistance to certain chemotherapies.[4]

[8][9] The precise mechanism involves the inhibition of a unique profile of kinases, including

CSK, p38α, EphA2, Lyn, and ZAK, which appears to be selectively toxic to cells that have lost

TOP1 function.[8][9] This finding suggests a potential therapeutic strategy for patients with

relapsed or resistant Ewing Sarcoma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. rndsystems.com [rndsystems.com]

3. adooq.com [adooq.com]

4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing
Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

5. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a
pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD
acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [GNF-7 chemical structure and properties]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2600915#gnf-7-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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